6‑Methoxy Substituent Electronic and Topological Differentiation vs. Parent 2‑(4‑Cyanophenyl)iminochromene‑3‑carboxamide (CAS 325856‑67‑5)
The target compound (CAS 1321895‑68‑4) differs from the parent 2‑(4‑cyanophenyl)iminochromene‑3‑carboxamide (CAS 325856‑67‑5) solely by a methoxy substituent at the 6‑position of the benzopyran ring. In closely related chromene‑3‑carboxamide SAR series, introduction of a 6‑methoxy group has been shown to alter hMAO isoform selectivity by >60‑fold and can shift the primary molecular target from MAO‑A to MAO‑B [1]. QSAR studies on iminochromene CBR1 inhibitors further demonstrate that topological and electronic descriptors, including substituent presence on the benzopyran ring, are principal determinants of biological activity [2]. Neither compound has published head‑to‑head bioassay data; however, the structural difference predicts distinct target‑engagement profiles based on validated chromene SAR. Class‑level inference indicates that 6‑methoxy substitution is not a silent modification and must be considered in experimental design.
| Evidence Dimension | Predicted electronic and topological modulation of bioactivity by 6‑methoxy substitution |
|---|---|
| Target Compound Data | 6‑methoxy present (CAS 1321895‑68‑4); MW 319.32; H‑bond acceptor count increased by 1 vs. parent |
| Comparator Or Baseline | 6‑H (CAS 325856‑67‑5); MW 289.29 |
| Quantified Difference | ΔMW = +30.03; added H‑bond acceptor capable of modulating target binding; in hMAO series, analogous 6‑substitution shifted MAO‑B selectivity from ~1‑fold to 64.5‑fold (compound 4d vs. unsubstituted baseline) [1] |
| Conditions | In silico property comparison; hMAO selectivity data from Pan et al. 2014 on 2H‑chromene‑3‑carboxamide series (not identical compounds) |
Why This Matters
Procurement of the 6‑methoxy analog for an SAR campaign or target‑screening panel is justified when the experimental question requires exploration of electronic and steric effects at position 6, as this modification has been causally linked to altered potency and target selectivity in multiple chromene sub‑series.
- [1] Pan, Z.X.; He, X.; Chen, Y.Y.; et al. New 2H‑chromene‑3‑carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. Eur. J. Med. Chem. 2014, 80, 278–284. View Source
- [2] Mahani, N.M.; Zarandi, A.M.; Horzadeh, A. QSAR studies of novel iminochromene derivatives as carbonyl reductase 1 (CBR1) inhibitors. 2018. Semantic Scholar Corpus ID: 52855294. View Source
